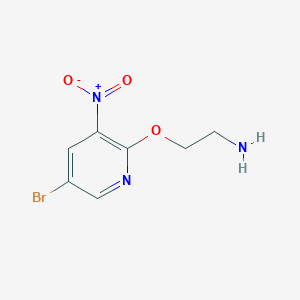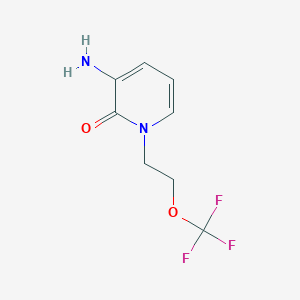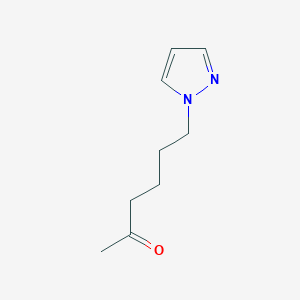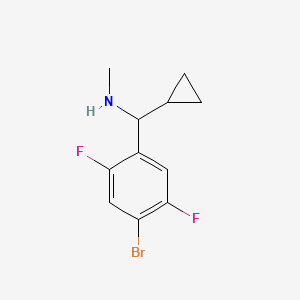
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine is a chemical compound with the molecular formula C7H8BrN3O3 It is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine typically involves the following steps:
Nitration of 2-Bromopyridine: The starting material, 2-bromopyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.
Etherification: The nitrated product is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethanol.
Amination: Finally, the hydroxyl group of the intermediate is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, thiols) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 2-((3-Amino-5-bromopyridin-2-yl)oxy)ethan-1-amine.
Oxidation: 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-nitrosoamine.
Wissenschaftliche Forschungsanwendungen
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-Chloro-3-nitropyridin-2-yl)oxy)ethan-1-amine
- 2-((5-Fluoro-3-nitropyridin-2-yl)oxy)ethan-1-amine
- 2-((5-Iodo-3-nitropyridin-2-yl)oxy)ethan-1-amine
Uniqueness
Compared to its analogs, 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine may exhibit unique reactivity due to the presence of the bromine atom, which can influence the compound’s electronic properties and steric effects. This can result in different biological activities and chemical reactivity profiles, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C7H8BrN3O3 |
|---|---|
Molekulargewicht |
262.06 g/mol |
IUPAC-Name |
2-(5-bromo-3-nitropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H8BrN3O3/c8-5-3-6(11(12)13)7(10-4-5)14-2-1-9/h3-4H,1-2,9H2 |
InChI-Schlüssel |
OYIXMFDFKGZHDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])OCCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)

![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13537491.png)





![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)


